Cas no 155545-34-9 (10,7-Metheno-7H-benzocycloundecene-8,13-dione, 3-(acetyloxy)-1,2,3,4,4a,5,6,9,10,11,12,13a-dodecahydro-1,6-dihydroxy-4,4,13a-trimethyl-9-methylene-, (1S,3S,4aR,6R,10R,13aS)- (9CI))

10,7-Metheno-7H-benzocycloundecene-8,13-dione, 3-(acetyloxy)-1,2,3,4,4a,5,6,9,10,11,12,13a-dodecahydro-1,6-dihydroxy-4,4,13a-trimethyl-9-methylene-, (1S,3S,4aR,6R,10R,13aS)- (9CI) structure
155545-34-9 structure
Product Name:10,7-Metheno-7H-benzocycloundecene-8,13-dione, 3-(acetyloxy)-1,2,3,4,4a,5,6,9,10,11,12,13a-dodecahydro-1,6-dihydroxy-4,4,13a-trimethyl-9-methylene-, (1S,3S,4aR,6R,10R,13aS)- (9CI)
CAS No:155545-34-9
MF:C22H30O6
MW:390.470007419586
CID:214109
Update Time:2024-03-01

10,7-Metheno-7H-benzocycloundecene-8,13-dione, 3-(acetyloxy)-1,2,3,4,4a,5,6,9,10,11,12,13a-dodecahydro-1,6-dihydroxy-4,4,13a-trimethyl-9-methylene-, (1S,3S,4aR,6R,10R,13aS)- (9CI) Chemical and Physical Properties

Names and Identifiers

    • 10,7-Metheno-7H-benzocycloundecene-8,13-dione,3-(acetyloxy)-1,2,3,4,4a,5,6,9,10,11,12,13a-dodecahydro-1,6-dihydroxy-4,4,13a-trimethyl-9-methylene-,(1S,3S,4aR,6R,10R,13aS)- (9CI)
    • 10,7-Metheno-7H-benzocycloundecene-8,13-dione,3-(acetyloxy)-1,2,3,4,4a,5,6,9,10,11,12,13a-dodecahydro-1,6-dihydroxy-4,4,13a-t
    • 10,7-Metheno-7H-benzocycloundecene-8,13-dione,3-(acetyloxy)-1,2,3,4,4a,5,6,9,10,11,12,13a-dodecahydro-1,6-dihydroxy-4,4,13a-trimethyl-9-methylene-,[1S-(1R*,3R*,4aS*,6S*,10S*,13aR*)]-
    • Rabdoshikoccin B
    • CID 101665686
    • 10,7-Metheno-7H-benzocycloundecene-8,13-dione, 3-(acetyloxy)-1,2,3,4,4a,5,6,9,10,11,12,13a-dodecahydro-1,6-dihydroxy-4,4,13a-trimethyl-9-methylene-, (1S,3S,4aR,6R,10R,13aS)- (9CI)
    • Inchi: 1S/C22H30O6/c1-11-13-6-7-17(25)22(5)16(9-15(24)14(8-13)20(11)27)21(3,4)19(10-18(22)26)28-12(2)23/h8,13,15-16,18-19,24,26H,1,6-7,9-10H2,2-5H3/t13-,15-,16-,18+,19+,22-/m1/s1
    • InChI Key: SQKIJEMRJCDDMH-MMESEBFASA-N
    • SMILES: O(C(C)=O)[C@H]1C[C@@H]([C@@]2(C)C(CC[C@H]3C(=C)C(C(=C3)[C@@H](C[C@@H]2C1(C)C)O)=O)=O)O

Computed Properties

  • Exact Mass: 390.204
  • Monoisotopic Mass: 390.204
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 6
  • Heavy Atom Count: 28
  • Rotatable Bond Count: 2
  • Complexity: 763
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 6
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 101

Experimental Properties

  • Density: 1.23±0.1 g/cm3(Predicted)
  • Boiling Point: 558.9±50.0 °C(Predicted)
  • pka: 13.00±0.70(Predicted)
Recommended suppliers
Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
Hunan Well Medicine Synthesis Technology Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Hunan Well Medicine Synthesis Technology Co., Ltd.
Zhangzhou Sinobioway Peptide Co.,Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Zhangzhou Sinobioway Peptide Co.,Ltd.
Nanjing jingzhu bio-technology Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Nanjing jingzhu bio-technology Co., Ltd.
Nantong Boya Environmental Protection Technology Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Nantong Boya Environmental Protection Technology Co., Ltd